molecular formula C12H17N3O3 B12726069 N6-(3-Pyridinylcarbonyl)-L-lysine CAS No. 20584-80-9

N6-(3-Pyridinylcarbonyl)-L-lysine

Cat. No.: B12726069
CAS No.: 20584-80-9
M. Wt: 251.28 g/mol
InChI Key: GPGQRQZBZHOSJY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(3-Pyridinylcarbonyl)-L-lysine is a compound that features a pyridine ring attached to the lysine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-Pyridinylcarbonyl)-L-lysine typically involves the acylation of L-lysine with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N6-(3-Pyridinylcarbonyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N6-(3-Pyridinylcarbonyl)-L-lysine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-(3-Pyridinylcarbonyl)-L-lysine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N6-(2-Pyridinylcarbonyl)-L-lysine
  • N6-(4-Pyridinylcarbonyl)-L-lysine
  • N6-(3-Pyridinylmethyl)-L-lysine

Uniqueness

N6-(3-Pyridinylcarbonyl)-L-lysine is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional difference can result in distinct biological activities and therapeutic potentials compared to its analogs.

Properties

CAS No.

20584-80-9

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid

InChI

InChI=1S/C12H17N3O3/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

GPGQRQZBZHOSJY-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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